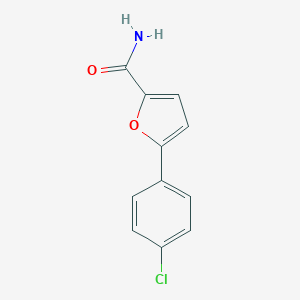

5-(4-Chlorophenyl)furan-2-carboxamide

Description

5-(4-Chlorophenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a 4-chlorophenyl group at the 5-position and a carboxamide moiety at the 2-position. Notably, it serves as a replacement for the 4-aminophenol residue in amodiaquine derivatives, addressing pan-assay interference (PAINS) liabilities while improving potency and selectivity .

The compound (CAS: 944261-79-4, molecular formula: C₁₉H₁₆ClNO₄, molecular weight: 357.79 g/mol) is also known as A-803467, a sodium channel inhibitor studied for pain management . Its synthesis typically involves Suzuki-Miyaura coupling, as demonstrated by the reaction of 5-bromofuran-2-carboxamide with 4-chlorophenylboronic acid in the presence of palladium catalysts, yielding the product in 79% efficiency . Spectral data, including ¹H NMR, confirm its structural integrity .

Properties

CAS No. |

57753-81-8 |

|---|---|

Molecular Formula |

C11H8ClNO2 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

5-(4-chlorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |

InChI Key |

XTPWJBLYVBMEQX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-(4-chlorophenyl)furan-2-carboxamide are influenced by its core structure. Below is a comparison with key analogs, highlighting structural variations and their biological implications.

Table 1: Structural and Functional Comparison of this compound Analogs

Key Observations

Heterocycle Replacement: Replacing the furan with thiophene (e.g., 5-(4-chlorophenyl)thiophene-2-carboxamide) introduces a sulfur atom, which may alter electronic properties and metabolic stability .

Substituent Modifications :

- The 3,5-dimethoxyphenyl group in A-803467 improves solubility and hydrogen-bonding capacity, critical for sodium channel inhibition .

- Sulfinylmethyl and methoxybenzyl groups (e.g., Compound E535-6171) increase lipophilicity, aiding blood-brain barrier penetration for CNS targets .

Scaffold Hybridization :

- Fusion with imidazo[1,2-a]pyridine (e.g., derivative 26 ) improved Nurr1 agonist potency but reduced ligand efficiency, underscoring a trade-off between bulk and activity .

Carboxamide vs. Carboxylic Acid :

- Carboxamide derivatives generally exhibit better cell permeability than carboxylic acids (e.g., benzofuran-2-carboxylic acid), though the latter may offer stronger ionic interactions .

Structure-Activity Relationship (SAR) Insights

- The 4-chlorophenyl group is critical for hydrophobic interactions with target proteins, as seen in Nurr1 agonism .

- Methoxy groups on the amide nitrogen (e.g., A-803467) enhance water solubility without compromising binding .

- Ring substituents (e.g., dioxolane in ) protect reactive sites, improving metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.